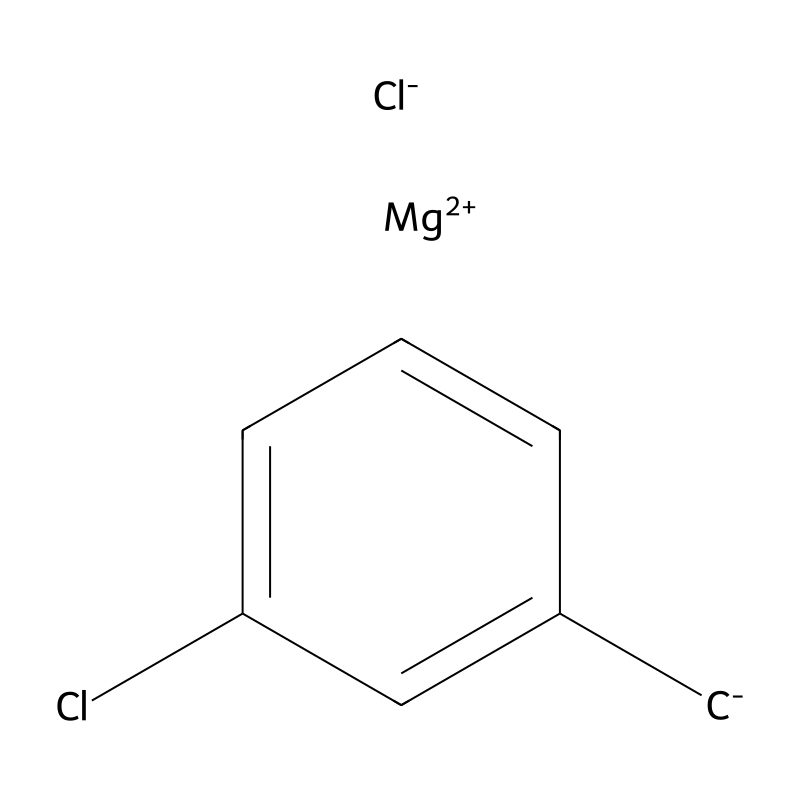

3-Chlorobenzylmagnesium chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Research

3-Chlorobenzylmagnesium chloride is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical compounds.

Organic Chemistry

Organometallic compounds like 3-Chlorobenzylmagnesium chloride are widely used in modern organic chemistry . They have diverse applications ranging from homogenous catalysts to stoichiometric reagents. They are particularly useful in the formation of new carbon–carbon bonds, serving as an excellent source of nucleophilic carbon atoms . These nucleophilic carbon atoms can then react with electrophilic carbon to produce a new carbon–carbon bond, which is a very convenient means of preparing organic compounds from smaller precursor molecules .

Environmental Science

In the field of environmental science, organometallic compounds like 3-Chlorobenzylmagnesium chloride can be used in spectroscopy techniques for the identification, detection, and disposal of pollutants . These techniques involve the use of electromagnetic radiation to identify different chemicals and pollutant structures based on the principle of absorption and radiation . .

Medicinal Chemistry

In medicinal chemistry, replacing an aromatic chloride motif with an aromatic nitrile can result in significant improvements in potency and can lead to profound effects on pharmacokinetic parameters such as clearance, half-life, and drug exposure in vivo . This transformation can bring desirable features in a drug design sense . .

Industrial Chemistry

In industrial chemistry, 3-Chlorobenzylmagnesium chloride is used as a pharmaceutical intermediate . It reacts with water and is air and moisture sensitive . .

3-Chlorobenzylmagnesium chloride is an organomagnesium compound classified as a Grignard reagent, with the chemical formula C7H6ClMg. It consists of a chlorobenzyl group (3-chlorobenzyl) bonded to a magnesium chloride moiety. As a Grignard reagent, it is highly reactive, particularly towards electrophiles, making it a valuable intermediate in organic synthesis. This compound is typically produced in an anhydrous ether solvent and is sensitive to moisture and air, necessitating careful handling and storage under inert conditions .

- Nucleophilic Addition: It can react with carbonyl compounds such as aldehydes and ketones to form alcohols. The nucleophilic carbon of the chlorobenzyl group attacks the electrophilic carbon of the carbonyl, leading to the formation of an intermediate alkoxide which can be protonated to yield the corresponding alcohol.

- Reaction with Water: When exposed to water, 3-chlorobenzylmagnesium chloride decomposes, producing 3-chlorobenzyl alcohol and magnesium hydroxide chloride. This reaction underscores its sensitivity to moisture .

- Formation of Other Organometallic Compounds: It can also react with various electrophiles, including halides and epoxides, facilitating the formation of more complex organic molecules.

The synthesis of 3-chlorobenzylmagnesium chloride typically involves the reaction of magnesium metal with 3-chlorobenzyl chloride in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran. The general reaction can be outlined as follows:

- Preparation of Magnesium Chloride: Anhydrous magnesium is added to a dry solvent.

- Addition of 3-Chlorobenzyl Chloride: The 3-chlorobenzyl chloride is introduced to the mixture under inert atmosphere conditions.

- Formation of Grignard Reagent: The reaction proceeds with vigorous stirring, resulting in the formation of 3-chlorobenzylmagnesium chloride .

3-Chlorobenzylmagnesium chloride is primarily used as a pharmaceutical intermediate in organic synthesis. Its reactivity allows for the construction of complex molecules that may have therapeutic applications. Additionally, it may be utilized in materials science for developing new polymers or catalysts due to its organometallic nature .

Interaction studies involving 3-chlorobenzylmagnesium chloride focus on its reactivity with various electrophiles and its stability under different conditions. Research indicates that its interactions are significantly influenced by solvent choice and the presence of moisture or air. Studies typically assess how these factors affect its reactivity profile and potential applications in synthetic pathways .

Several compounds share structural similarities with 3-chlorobenzylmagnesium chloride, particularly within the class of organomagnesium compounds. Here are some notable examples:

| Compound Name | Structure | Unique Features |

|---|---|---|

| Benzylmagnesium chloride | C7H7Mg | Commonly used Grignard reagent; less reactive than chlorinated variants |

| 2-Chlorobenzylmagnesium chloride | C7H6ClMg | Similar reactivity but different substitution pattern; may yield different products |

| 4-Chlorobenzylmagnesium chloride | C7H6ClMg | Reactivity influenced by para substitution; potential for unique derivatives |

| Phenylmagnesium bromide | C6H5MgBr | Used similarly but has bromine instead of chlorine; generally more stable |

The uniqueness of 3-chlorobenzylmagnesium chloride lies in its specific chlorination position on the benzene ring, which influences its reactivity and the types of products that can be synthesized from it compared to other similar compounds .

Quantum Chemical Modeling

Density Functional Theory of Magnesium-Carbon Bond Polarization

Density functional theory calculations provide crucial insights into the electronic structure and bonding characteristics of 3-chlorobenzylmagnesium chloride. The magnesium-carbon bond in organomagnesium compounds exhibits significant polarization due to the substantial electronegativity difference between magnesium (1.31) and carbon (2.55) [1]. This electronegativity differential results in the carbon atom acquiring a partial negative charge (δ⁻) while the magnesium center develops a partial positive charge (δ⁺) [1].

Quantum chemical investigations using various density functional theory methodologies have demonstrated that the electronic structure of organomagnesium species is highly dependent on the computational approach employed [2]. Studies utilizing the Perdew-Burke-Ernzerhof functional have shown that magnesium-chlorine distances in related complexes typically range between 2.2 and 2.5 Å, with explicit solvent coordination increasing these distances by approximately 0.1 to 0.15 Å [2]. For 3-chlorobenzylmagnesium chloride, the presence of the chlorinated benzyl group introduces additional electronic effects that influence the overall charge distribution and bonding characteristics.

The binding energies calculated using density functional theory reveal that organomagnesium compounds form relatively stable complexes with binding energies typically ranging from -5 to -40 kcal/mol, depending on the aggregation state and solvation environment [2]. Coupled-cluster calculations with single, double, and triple excitations have been employed to provide benchmark accuracy for smaller magnesium-containing systems, demonstrating that hybrid exchange-correlation functionals such as PW6B95, SOGGA11-X, and M11 generally provide superior accuracy compared to local functionals for both geometries and binding energies [3].

The electronic structure analysis reveals that the highest occupied molecular orbital exhibits significant π-bonding character between the aromatic system and the magnesium center, while the lowest unoccupied molecular orbital demonstrates antibonding characteristics [4]. The energy gap between these frontier orbitals provides important information about the chemical reactivity and stability of the compound.

Natural Bond Orbital Analysis of Charge Distribution

Natural bond orbital analysis provides a detailed framework for understanding the electron distribution and bonding characteristics in 3-chlorobenzylmagnesium chloride [5]. This computational approach transforms the molecular orbital basis set through natural atomic orbitals and natural hybrid orbitals into natural bond orbitals, which correspond directly to the localized bonds and lone pairs described in Lewis structure theory [6].

The natural population analysis reveals the charge distribution across the molecular framework, with particular emphasis on the magnesium center, the benzyl carbon, and the chlorine atoms [7]. In analogous magnesium-containing complexes, natural bond orbital analysis has demonstrated that the amount of natural charge transfer from ligands to the metal center can be substantial, with values reaching 0.179 electrons in hexahydrated magnesium complexes [7]. The donation of p orbitals in hybrid orbitals increases significantly when approaching the coordination sphere of the magnesium ion.

The hybridization analysis provides insights into the geometric preferences and bonding modes of the compound. The magnesium center typically adopts coordination geometries ranging from tetrahedral to octahedral, depending on the number of coordinating ligands and solvent molecules [7]. The benzyl carbon exhibits sp³ hybridization characteristics due to its coordination to the electropositive magnesium center, representing a departure from the typical sp² hybridization observed in uncoordinated benzyl systems [8].

Natural bond orbital analysis also reveals the extent of electron delocalization between the aromatic system and the organometallic center. The analysis demonstrates that while the majority of electron density remains localized within the aromatic π-system, there is measurable charge transfer that contributes to the overall stability of the complex [9]. This delocalization is particularly important for understanding the reactivity patterns and chemical behavior of the compound.

Ab Initio Molecular Dynamics of Solvent Coordination

Ab initio molecular dynamics simulations provide essential insights into the dynamic behavior of 3-chlorobenzylmagnesium chloride in solution, particularly regarding solvent coordination and structural fluctuations [10]. These simulations reveal that organomagnesium compounds exhibit complex solvation behavior, with the number of coordinating solvent molecules varying dynamically between two and four molecules at room temperature [10].

The computational studies demonstrate that tetrahydrofuran molecules coordinate preferentially to the magnesium center through their oxygen atoms, with typical magnesium-oxygen distances ranging from 2.05 to 2.10 Å [11]. The coordination environment around magnesium exhibits significant flexibility, with solvent molecules exchanging on timescales ranging from 50 to 100 picoseconds [12]. This dynamic behavior is crucial for understanding the mechanism of organometallic reactions and the role of solvent in stabilizing different molecular conformations.

The ab initio molecular dynamics simulations reveal that the solvation structure influences the electronic properties of the organomagnesium compound. Explicit solvation leads to changes in the magnesium-carbon and magnesium-chlorine bond lengths, typically increasing these distances by 0.1 to 0.2 Å compared to gas-phase calculations [2]. The presence of coordinating solvent molecules also affects the charge distribution, with the effective charge on the magnesium center becoming more positive due to electron donation from the solvent molecules.

Temperature effects on the solvation dynamics demonstrate that higher temperatures lead to increased solvent exchange rates and greater structural flexibility [12]. The molecular dynamics simulations show that the average coordination number of magnesium decreases slightly with increasing temperature due to the increased thermal motion of solvent molecules. These findings are crucial for understanding the temperature-dependent behavior observed in experimental studies of Grignard reagents and related organomagnesium compounds.

Schlenk Equilibrium Dynamics

Concentration-Dependent Aggregation States

The Schlenk equilibrium represents a fundamental aspect of organomagnesium chemistry, governing the distribution of monomeric and dimeric species in solution [10]. For 3-chlorobenzylmagnesium chloride, this equilibrium can be represented by the general reaction: 2 RMgX ⇌ RMgX·XMgR, where the position of equilibrium depends on concentration, temperature, and solvent effects [13].

Computational studies have demonstrated that the concentration dependence of aggregation follows predictable thermodynamic relationships [14]. At lower concentrations, monomeric species predominate due to entropic factors favoring dispersed molecular states. As concentration increases, the formation of dimeric and higher-order aggregates becomes thermodynamically favorable due to the stabilization provided by bridging chloride interactions [10].

The binding energies for dimerization reactions in organomagnesium systems typically range from -15 to -35 kcal/mol in the gas phase, but these values are significantly reduced in coordinating solvents to approximately -5 kcal/mol due to competing solvation effects [13]. The formation of chloride-bridged dimers involves the coordination of chlorine atoms in bridging positions, creating four-membered Mg₂Cl₂ rings that provide substantial stabilization [10].

Quantum chemical calculations reveal that the energy difference between various dinuclear solvated structures is typically less than 5 kcal/mol, indicating that multiple aggregation states can coexist in solution [10]. The relative populations of these states depend critically on the concentration of the organomagnesium compound, with higher concentrations favoring the formation of larger aggregates. This concentration dependence has important implications for the reactivity and selectivity of organometallic reactions involving these compounds.

Temperature Effects on Monomer-Dimer Equilibria

Temperature exerts a profound influence on the Schlenk equilibrium, affecting both the position of equilibrium and the kinetics of interconversion between different aggregation states [15]. The temperature dependence follows van't Hoff relationships, with the equilibrium constant varying exponentially with the inverse of temperature [16].

Studies of analogous systems have shown that the equilibrium dissociation constant for dimer-monomer equilibria exhibits strong temperature dependence, with higher temperatures favoring monomeric species due to increased thermal energy overcoming the enthalpic stabilization of aggregated forms [15]. The melting temperatures of organometallic dimers typically range from 70 to 75°C, indicating substantial thermal stability [17].

The kinetics of equilibration between monomeric and dimeric forms are characterized by relaxation times that depend on both temperature and concentration [16]. At lower temperatures, the rate of interconversion decreases significantly, leading to kinetic stabilization of particular aggregation states. Temperature-jump experiments have revealed that the formation of dimeric species follows second-order kinetics with respect to monomer concentration, consistent with a bimolecular association mechanism [16].

Computational molecular dynamics simulations demonstrate that temperature affects the solvation dynamics around the organomagnesium centers [10]. Higher temperatures lead to increased rates of solvent exchange, which facilitates the interconversion between different aggregation states by reducing the activation barriers for ligand rearrangement. The solvent dynamics play a key role in determining the overall equilibrium position, as the formation and dissociation of dimeric species requires cooperative rearrangement of the solvation sphere around each magnesium center [10].